molecular formula C23H26N4O6S B2421563 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 533870-58-5

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2421563
CAS No.: 533870-58-5
M. Wt: 486.54
InChI Key: SUQDECLUVNKZMP-UHFFFAOYSA-N
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Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C23H26N4O6S and its molecular weight is 486.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways that are affected . Once the targets are identified, it will be possible to map out the pathways and understand the downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-15-5-4-10-27(14-15)34(29,30)20-8-6-16(7-9-20)21(28)24-23-26-25-22(33-23)17-11-18(31-2)13-19(12-17)32-3/h6-9,11-13,15H,4-5,10,14H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQDECLUVNKZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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